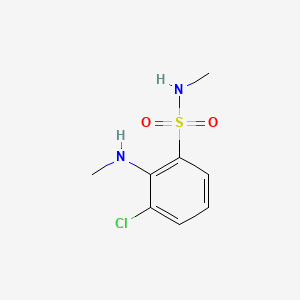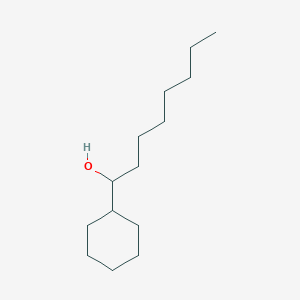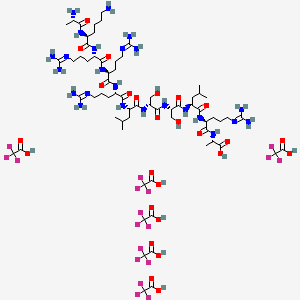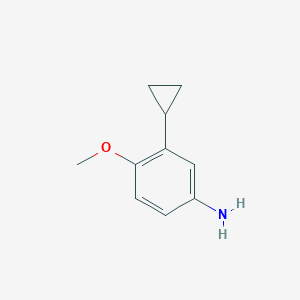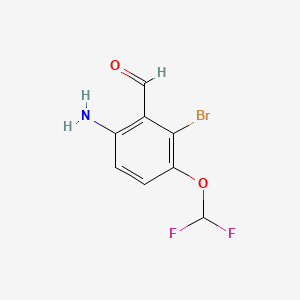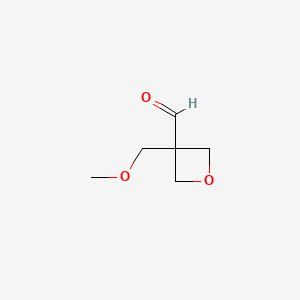
3-(Methoxymethyl)oxetane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)oxetane-3-carbaldehyde is an organic compound with the molecular formula C6H10O3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxymethyl group and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxetane-3-carbaldehyde typically involves the formation of the oxetane ring followed by functionalization at the 3-position. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxy-3-(methoxymethyl)propanal with a suitable dehydrating agent can yield the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)oxetane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)oxetane-3-carboxylic acid.
Reduction: 3-(Methoxymethyl)oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the reagents used.
科学的研究の応用
3-(Methoxymethyl)oxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Methoxymethyl)oxetane-3-carbaldehyde involves its reactivity towards various chemical reagents. The oxetane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing effects of the aldehyde group and the ring strain of the oxetane ring .
類似化合物との比較
Similar Compounds
3-Ethyl-3-(hydroxymethyl)oxetane: Similar structure but with an ethyl group instead of a methoxymethyl group.
3-Methyl-3-oxetanemethanol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)oxetane-3-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on the oxetane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
3-(methoxymethyl)oxetane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O3/c1-8-3-6(2-7)4-9-5-6/h2H,3-5H2,1H3 |
InChIキー |
LQUNWTBJDFIJBH-UHFFFAOYSA-N |
正規SMILES |
COCC1(COC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
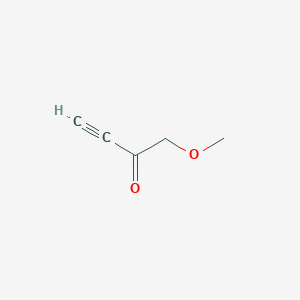
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
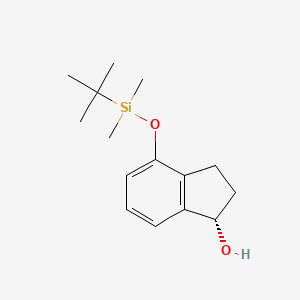
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)

![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
